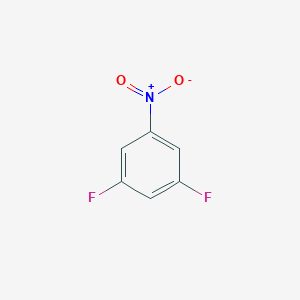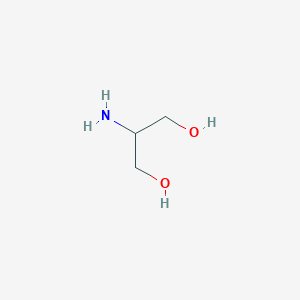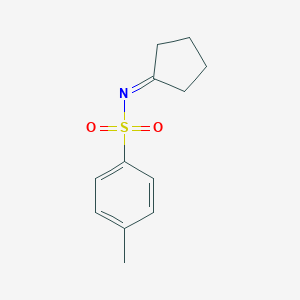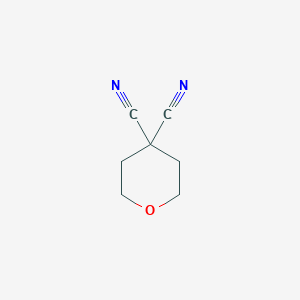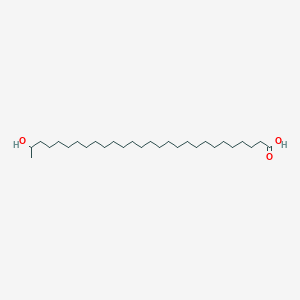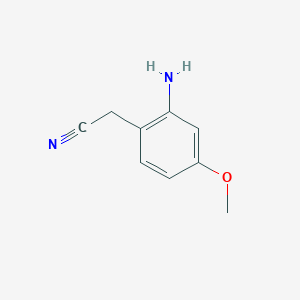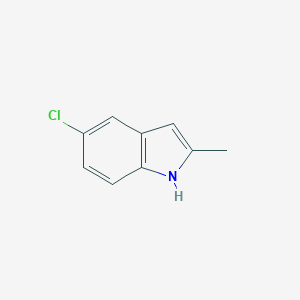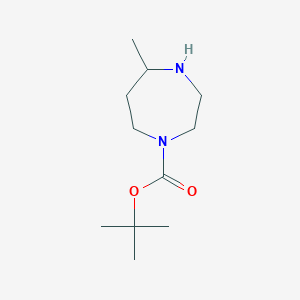
trans-Deltamethrin)
Descripción general
Descripción
Synthesis Analysis
Deltamethrin is a pyrethroid composed of a single stereoisomer, selectively prepared by the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol or by selective recrystallization of the racemic esters obtained by esterification of the (1R,3R)- or cis-acid with the racemic or (alpha-R,alpha-S, or alpha-R/S)- or + or − alcohol .Molecular Structure Analysis
The molecular structure of deltamethrin was analyzed using density functional theory (DFT). The theoretical Raman peaks of deltamethrin calculated by DFT were basically similar to the measured results .Chemical Reactions Analysis
Deltamethrin can undergo degradation processes that affect its insecticidal efficacy. For example, a nucleophilic addition involving deltamethrin and one of its major degradation products, 3-phenoxybenzaldehyde, has been observed .Physical And Chemical Properties Analysis
Deltamethrin is a crystalline powder that is colorless and odorless. It has a density of 0.5 g/cm³, a relative molecular mass of 505.24, a melting point of 98-101°C, and is practically insoluble in water .Aplicaciones Científicas De Investigación
Insecticidal Paints
Trans-Deltamethrin is currently being tested as an active ingredient for insecticidal paints . A detailed NMR analysis of Deltamethrin stability has been carried out under stress conditions, mimicking a water-based insecticidal paint environment . This application is significant as it could potentially provide a new method for controlling vector-borne diseases.
Degradation Path Analysis
The degradation path of Deltamethrin has been studied in detail . Two novel by-products, having a diastereomeric relationship, were identified and their structure was elucidated by combining NMR, HPLC, GC-MS, and ESI-MS analyses . This research is crucial for understanding the stability of Deltamethrin in various environments and its potential impact on efficacy.
Malaria Control
Deltamethrin is used in the production of long-lasting insecticidal nets (LLINs), which are one of the main vector control strategies recommended by the World Health Organization (WHO) for the management of malaria . This application has a significant impact on public health, especially in regions where malaria is prevalent.
Indoor Residual Spraying (IRS)
In addition to LLINs, Deltamethrin is also used in Indoor Residual Spraying (IRS). IRS involves spraying residual insecticide on the interior walls of houses . This method is effective in controlling the spread of vector-borne diseases.
Pest Control in Agriculture
Deltamethrin is widely used in pest prevention and control for plant protection . It is effective against a wide range of insect pests such as red spiders, aphids, and grubs . This application is crucial for maintaining crop health and yield.
Density Functional Theory Analysis
Density Functional Theory (DFT) has been used to theoretically analyze the molecular structure of Deltamethrin . This analysis is important for understanding the properties of Deltamethrin and its interactions with other substances.
Surface Enhanced Raman Spectroscopy (SERS) Detection
Deltamethrin can be qualitatively analyzed and quantitatively determined in strawberries by Surface Enhanced Raman Spectroscopy (SERS) based on gold nanoparticles enhancement . This provides a new detection scheme for Deltamethrin residue determination in strawberries .
Residue Monitoring
Given its widespread use, monitoring Deltamethrin residues in various environments is crucial. The development of sensitive and accurate methods for detecting Deltamethrin residues is an active area of research .
Mecanismo De Acción
Target of Action
Trans-Deltamethrin, a synthetic pyrethroid insecticide, primarily targets the axons in the peripheral and central nervous systems of insects . It interacts with sodium channels, which play a crucial role in the transmission of nerve impulses .
Mode of Action
Trans-Deltamethrin interferes with neuron signal transmission by disrupting the sodium and potassium channels, leading to paralysis and death in organisms . This disruption of the normal functioning of the nervous system is what makes it an effective insecticide .
Biochemical Pathways
Trans-Deltamethrin affects various biochemical pathways. In a study, metabolites such as 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol were identified during deltamethrin degradation in co-culture . This suggests that trans-Deltamethrin undergoes complex metabolic transformations, affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of trans-Deltamethrin involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of pyrethroids can vary depending on factors such as the specific compound, the organism, and the route of exposure .
Result of Action
The primary result of trans-Deltamethrin’s action is the paralysis and death of the target organisms, primarily insects . On a molecular level, this is achieved through the disruption of sodium and potassium channels in the nervous system . On a cellular level, this leads to the disruption of normal neuron function, resulting in paralysis .
Action Environment
Trans-Deltamethrin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found to be highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Furthermore, it has been reported that deltamethrin degrades more rapidly under field conditions, with a higher proportion of trans- to cis-isomers and large amounts of unextractable residues . This suggests that environmental conditions can significantly impact the action and efficacy of trans-Deltamethrin .
Safety and Hazards
Deltamethrin is low in toxicity when it is touched or breathed in and is low to moderately toxic if eaten . It can cause vomiting, drooling, in-coordination, and muscle tremors if dogs and cats eat enough of it . It is toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it is still neurotoxic . It is an allergen and causes asthma in some people .
Propiedades
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-GGPKGHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10110063 | |
| Record name | trans-Deltamethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Deltamethrin) | |
CAS RN |
64363-96-8 | |
| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64363-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Deltamethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



